molecular formula C14H10N2O5 B6400998 3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid CAS No. 1261904-52-2

3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid

Cat. No.: B6400998
CAS No.: 1261904-52-2
M. Wt: 286.24 g/mol
InChI Key: KHUKKECCVDLZCO-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both an amino group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the presence of the nitro group.

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituents introduced during the reaction.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of both amino and nitro groups allows it to participate in various interactions, potentially leading to inhibitory or activating effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions.

    5-Nitrobenzoic acid: Lacks the aminocarbonyl group, limiting its applications in amide formation reactions.

    3-(3-Aminocarbonylphenyl)benzoic acid:

Uniqueness

3-(3-Aminocarbonylphenyl)-5-nitrobenzoic acid is unique due to the presence of both an amino group and a nitro group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c15-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)16(20)21/h1-7H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUKKECCVDLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689883
Record name 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-52-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-(aminocarbonyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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